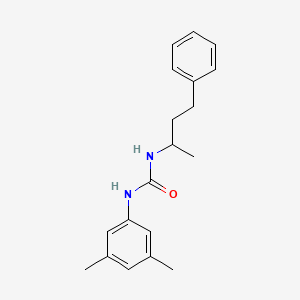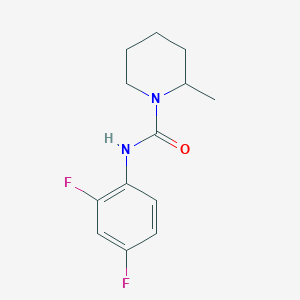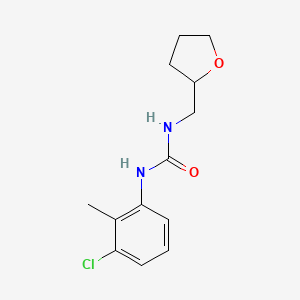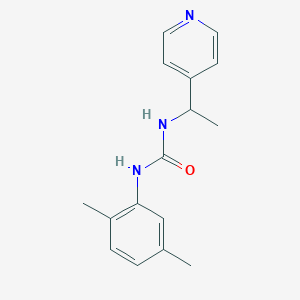
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. Also known as DPU-1, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of DPU-1 is not fully understood, but it has been suggested that the compound may inhibit the activity of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its activity is often dysregulated in cancer cells. Inhibition of PKB activity by DPU-1 may therefore contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
DPU-1 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, DPU-1 has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that DPU-1 may have potential as a treatment for Alzheimer's disease, which is characterized by a loss of cholinergic neurons that produce acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPU-1 in laboratory experiments is that it has been shown to have relatively low toxicity in vitro and in vivo. This makes it a potentially useful tool for studying the effects of PKB inhibition and other biological processes. However, one limitation of using DPU-1 is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on DPU-1. One area of interest is the development of more potent and selective PKB inhibitors based on the structure of DPU-1. Another area of interest is the investigation of the compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of DPU-1 and its potential applications in cancer research and other areas of biology.
Métodos De Síntesis
The synthesis of DPU-1 involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 4-phenylbutan-2-amine, followed by the addition of isocyanate to form the urea derivative. This method has been described in detail in a scientific paper by Liu et al. (2018).
Aplicaciones Científicas De Investigación
DPU-1 has been studied for its potential applications in cancer research. In a study by Liu et al. (2018), DPU-1 was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. This suggests that DPU-1 may have potential as a therapeutic agent for breast cancer.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-11-15(2)13-18(12-14)21-19(22)20-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPPBUBSMUAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(4-phenylbutan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)








![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)

![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)